molecular formula C9H7Cl2N3O B2889724 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 338419-11-7

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2889724
CAS No.: 338419-11-7
M. Wt: 244.08
InChI Key: DMIRTDWEKUNBDX-UHFFFAOYSA-N
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Description

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C9H7Cl2N3O It is known for its unique structure, which includes a triazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 3,4-dichlorophenyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is usually performed in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of the click reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

    Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
  • 3-(3,4-dichlorophenyl)-1,1-dimethylurea

Uniqueness

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to its combination of a triazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIRTDWEKUNBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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